4-Methylbenzimidazole Hydrochloride
Overview
Description
4-Methylbenzimidazole Hydrochloride is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are known for their significant pharmacological properties, including antimicrobial, antiviral, and anticancer activities . The addition of a methyl group at the 4-position enhances its chemical properties, making it a compound of interest in various scientific fields.
Mechanism of Action
Target of Action
4-Methylbenzimidazole Hydrochloride, like other benzimidazole derivatives, has been found to interact with several targets. These include Carbonic anhydrase 2 , Myoglobin , and Carbonic anhydrase 5A, mitochondrial . These proteins play crucial roles in various biological processes, including pH regulation, oxygen transport, and energy production.
Mode of Action
For instance, some benzimidazoles have been found to bind to the DNA minor groove, leading to changes in DNA structure . This interaction involves hydrophobic transfer of the binding agent from solution into the DNA minor groove, followed by the formation of hydrogen bonding or van der Waals interactions between the binding agent and the specific sequence in the DNA .
Biochemical Pathways
Benzimidazole derivatives have been reported to influence a variety of biochemical pathways due to their diverse pharmacological activities . These activities include antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
Pharmacokinetics
The pharmacokinetics of benzimidazole derivatives can vary widely depending on their chemical structure and the specific biological system in which they are used .
Result of Action
Benzimidazole derivatives have been reported to have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, benzimidazoles have been reported to act as corrosion inhibitors for steels, pure metals, and alloys in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction is usually carried out under acidic conditions, often using hydrochloric acid .
Industrial Production Methods: In industrial settings, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Methods such as microwave-assisted synthesis and solvent-free reactions are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4-Methylbenzimidazole Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce nitro, sulfonyl, or halogen groups .
Scientific Research Applications
4-Methylbenzimidazole Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme mechanisms and interactions.
Medicine: Its derivatives are explored for their potential as antiviral, anticancer, and antimicrobial agents.
Comparison with Similar Compounds
Benzimidazole: The parent compound, known for its broad-spectrum pharmacological activities.
2-Methylbenzimidazole: Another derivative with a methyl group at the 2-position, showing different chemical properties.
5,6-Dimethylbenzimidazole: A compound with two methyl groups, used in the synthesis of vitamin B12.
Uniqueness: 4-Methylbenzimidazole Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .
Properties
IUPAC Name |
4-methyl-1H-benzimidazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c1-6-3-2-4-7-8(6)10-5-9-7;/h2-5H,1H3,(H,9,10);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQFLDSYLAAGOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=N2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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